4-(1-Ethylpentyloxy)-6-methyl-2-pyrone
Description
Properties
Molecular Formula |
C13H20O3 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-heptan-3-yloxy-6-methylpyran-2-one |
InChI |
InChI=1S/C13H20O3/c1-4-6-7-11(5-2)16-12-8-10(3)15-13(14)9-12/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
XCDBZQCNEBZGRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)OC1=CC(=O)OC(=C1)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 4 1 Ethylpentyloxy 6 Methyl 2 Pyrone
Exploration of Cyclization Reactions for the 2-Pyrone Core Formation
The formation of the 6-methyl-2-pyrone core is a critical first step. This heterocyclic system can be constructed through various cyclization reactions, with dehydrative and condensation processes being among the most fundamental.
Dehydrative Cyclization Processes
Dehydrative cyclization is a classic and effective method for forming the 2-pyrone ring. This approach often mimics biosynthetic pathways, which rely on the cyclization of polyketide precursors. mdpi.combohrium.com A common laboratory synthesis for the key intermediate, 4-hydroxy-6-methyl-2-pyrone (B586867), involves the acid-catalyzed deacetylation and rearrangement of dehydroacetic acid. wikipedia.org In this process, treatment of dehydroacetic acid with concentrated sulfuric acid at elevated temperatures (e.g., 135 °C) induces a ring-opening and hydration sequence, followed by cyclization and lactonization to yield the desired 4-hydroxy-6-methyl-2-pyrone upon cooling and crystallization. wikipedia.org
Another biomimetic strategy involves the intramolecular cyclization of linear 1,3,5-triketone systems. mdpi.com The enzymatic synthesis of triacetic acid lactone, for instance, proceeds through the condensation of acetyl-CoA with two molecules of malonyl-CoA to form a 3,5-diketohexanoate thioester intermediate, which then undergoes a ring-closing lactonization to form the 4-hydroxy-6-methyl-2-pyrone ring. wikipedia.org This principle can be applied in chemical synthesis through the acid- or base-catalyzed cyclization of appropriate acyclic precursors. For example, propargyl alcohols can undergo gold-catalyzed dehydrative cyclizations to form various heterocycles, a principle adaptable to pyrone synthesis. organic-chemistry.org
Condensation Reactions Utilizing β-Keto Esters and Acetylenic Compounds
Condensation reactions provide a versatile and widely used route to the 2-pyrone core, allowing for the assembly of the ring from simpler, acyclic components. The Claisen condensation, a fundamental carbon-carbon bond-forming reaction, is central to many of these strategies. libretexts.orgyoutube.com Self-condensation of β-keto esters like acetoacetic esters can be promoted to form the pyrone ring. mdpi.com For instance, the self-condensation of β-ketoacids, which can be derived from the hydrolysis of β-keto esters, can yield 3-acyl-substituted 4-hydroxy-2-pyrones. mdpi.com
Modern synthetic methods often employ metal catalysts to facilitate the condensation and cyclization of various precursors. Palladium-catalyzed reactions are particularly prominent. nih.gov A powerful two-step approach involves the Sonogashira coupling of terminal alkynes with vinyl halides to prepare (Z)-2-alken-4-ynoates, which then undergo electrophilic cyclization to furnish the 2-pyrone ring. nih.gov Similarly, a Pd-catalyzed coupling of alkynylzinc compounds with haloacrylic acids, followed by a zinc bromide-catalyzed lactonization, effectively yields 6-alkyl-2-pyrones. nih.gov These methods highlight the utility of acetylenic compounds as key building blocks for constructing the unsaturated lactone core.
Introduction of the 4-(1-Ethylpentyloxy) Moiety: Etherification and Alkylation Strategies
Once the 4-hydroxy-6-methyl-2-pyrone core is obtained, the next strategic step is the introduction of the 1-ethylpentyloxy group at the C4 position. This is typically achieved through O-alkylation (etherification) of the acidic hydroxyl group.
Nucleophilic Substitution at the C4 Position
Direct nucleophilic substitution is the most common and efficient strategy for forming the C4-ether bond. The high acidity of the 4-hydroxyl group (pKa ≈ 4.94) makes the corresponding pyronate anion an excellent nucleophile. beilstein-journals.orgnih.gov
One of the most effective methods for this transformation under mild conditions is the Mitsunobu reaction . beilstein-journals.orgbeilstein-journals.org This reaction couples the 4-hydroxy-2-pyrone (the acidic nucleophile) with an alcohol—in this case, 3-heptanol (B47328) (the source of the 1-ethylpentyl group)—using a combination of a phosphine (B1218219) (e.g., triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). beilstein-journals.orgdntb.gov.ua The reaction proceeds with high functional group tolerance and generally affords good to excellent yields. beilstein-journals.orgresearchgate.net
| Entry | Pyrone Substrate | Alcohol | Reagents | Solvent | Temp. | Yield (%) | Ref. |
| 1 | 4-hydroxy-6-methyl-2-pyrone | Benzyl alcohol | PPh₃, DIAD | CH₂Cl₂ | 0 °C → RT | 95 | beilstein-journals.org |
| 2 | 4-hydroxy-6-methyl-2-pyrone | Cinnamyl alcohol | PPh₃, DIAD | CH₂Cl₂ | 0 °C → RT | 93 | beilstein-journals.org |
| 3 | 4-hydroxy-6-methyl-2-pyrone | 4-Nitrobenzyl alcohol | PPh₃, DIAD | CH₂Cl₂ | 0 °C → RT | 85 | beilstein-journals.org |
| 4 | 4-hydroxy-6-propyl-2-pyrone | Benzyl alcohol | PPh₃, DIAD | CH₂Cl₂ | 0 °C → RT | 89 | beilstein-journals.org |
An alternative nucleophilic substitution pathway is the Williamson ether synthesis . masterorganicchemistry.comlibretexts.org This involves two main variations. In the first, the 4-hydroxy-2-pyrone is deprotonated with a base (e.g., K₂CO₃) to form the pyronate anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide (e.g., 3-bromoheptane). nih.gov This classic method can sometimes require harsh conditions, such as heating, which the pyrone ring may not tolerate well. nih.gov
In a second, more controlled variation, the reactivity is inverted. The 4-hydroxyl group is first converted into a good leaving group, such as a tosylate or bromide. nih.goviastate.edu For example, reacting 4-hydroxy-6-methyl-2-pyrone with tosyl chloride creates 6-methyl-2-oxo-2H-pyran-4-yl 4-methylbenzenesulfonate. iastate.edu This tosylate can then be reacted with the alkoxide of 3-heptanol (sodium 3-heptoxide), where the alkoxide serves as the nucleophile to displace the tosylate group and form the desired ether.
Esterification and Subsequent Reduction Pathways
A less direct, multi-step approach to forming the ether linkage involves an initial esterification of the 4-hydroxyl group followed by reduction of the resulting ester. This pathway is not commonly documented for this specific class of compounds, likely due to the efficiency of direct etherification methods. beilstein-journals.org
Theoretically, the synthesis would first involve the acylation of 4-hydroxy-6-methyl-2-pyrone. This can be achieved using an appropriate acyl chloride or anhydride (B1165640) under basic conditions to form a 4-acyloxy-6-methyl-2-pyrone. mdpi.com The subsequent step would be the selective reduction of the ester carbonyl group to a methylene (B1212753) group (–C(O)O– → –CH₂–O–). This transformation is challenging as it requires a reducing agent that will not affect the lactone carbonyl or the double bonds within the pyrone ring. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the lactone as well. Milder, more selective reagents or a protection-deprotection strategy would be necessary, making this a more complex and lower-yielding pathway compared to direct nucleophilic substitution.
Optimization of Reaction Parameters and Yield Enhancement in 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and side products. For the synthesis of 4-alkoxy-2-pyrones, optimization efforts typically focus on the etherification step, as the precursor, 4-hydroxy-6-methyl-2-pyrone, is readily accessible. beilstein-journals.orggoogle.com
In the context of the Mitsunobu reaction, key parameters include the choice of solvent, temperature, and the specific azodicarboxylate reagent (DEAD vs. DIAD). Reactions are often initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion, leading to high yields, often exceeding 85-95% for various alcohols. beilstein-journals.org
For etherification reactions that proceed via an Sₙ2 mechanism, such as the Williamson synthesis, optimization involves the choice of base, solvent, and temperature. For instance, in related Michael addition reactions to form pyronyl vinyl ethers, a study showed that changing the reaction temperature from 20 °C to 45 °C and increasing the reaction time from 2 hours to 16 hours significantly improved the product yield from 48% to 82%. researchgate.netnih.gov Further heating with microwave irradiation, however, led to a decrease in yield, indicating a thermal limit for the stability of the reactants or products. nih.gov
| Entry | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 20 | 2 | 48 | researchgate.net |
| 2 | 20 | 16 | 63 | researchgate.net |
| 3 | 45 | 16 | 82 | researchgate.net |
| 4 | 80 (Microwave) | 0.5 | 67 | researchgate.net |
The choice of solvent is also critical. Aprotic polar solvents like DMF or DMSO can accelerate Sₙ2 reactions by solvating the cation of the base and leaving the nucleophilic anion more reactive. libretexts.org Catalyst loading is another key parameter in metal-catalyzed syntheses of the pyrone core; for example, in some palladium-catalyzed coupling reactions, lower palladium concentrations have been found to favor higher conversions and purer products. nih.gov Careful selection and control of these parameters are essential for developing a robust and efficient synthesis of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone.
Atom Economy and Sustainable Chemistry Principles in Synthetic Routes to the Compound
The principles of atom economy and sustainable chemistry are central to modern synthetic design, aiming to maximize the incorporation of reactant atoms into the final product and minimize waste and environmental impact. The synthesis of 4-(1-ethylpentyloxy)-6-methyl-2-pyrone can be analyzed through this lens, from the production of its precursors to the final etherification step.
A plausible and efficient method for the synthesis of the target compound is the Mitsunobu reaction, which facilitates the etherification of an alcohol with a nucleophile under mild conditions. In this case, 4-hydroxy-6-methyl-2-pyrone acts as the acidic nucleophile and 1-ethylpentanol is the alcohol.
Synthesis of Precursors:
The immediate precursor, 4-hydroxy-6-methyl-2-pyrone (triacetic acid lactone), can be synthesized from dehydroacetic acid. wikipedia.org Dehydroacetic acid itself is commonly prepared through the base-catalyzed dimerization of diketene. wikipedia.org Modern methods for the synthesis of triacetic acid lactone also include biotechnological routes, such as the microbial synthesis from glucose using the enzyme 2-pyrone synthase, which can offer a more sustainable pathway from renewable feedstocks. wikipedia.org The production of triacetic acid lactone from sugarcane through fermentation and crystallization has been explored as a bio-derived platform for various chemicals. chemrxiv.org
Final Etherification Step: The Mitsunobu Reaction
The Mitsunobu reaction is a well-established method for forming esters and ethers with inversion of stereochemistry at the alcohol carbon. wikipedia.org The reaction typically employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
C₆H₆O₃ + C₇H₁₆O + P(C₆H₅)₃ + C₄H₁₀N₂O₄ → C₁₃H₂₀O₃ + OP(C₆H₅)₃ + C₄H₁₂N₂O₄
Atom Economy of the Mitsunobu Reaction:
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the synthesis of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone via the Mitsunobu reaction, the atom economy is relatively low due to the generation of stoichiometric byproducts, triphenylphosphine oxide (Ph₃P=O) and the reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate). tcichemicals.com
Table 1: Atom Economy Calculation for the Mitsunobu Synthesis of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone
| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) | Role |
| 4-Hydroxy-6-methyl-2-pyrone | C₆H₆O₃ | 126.11 | Reactant |
| 1-Ethylpentanol | C₇H₁₆O | 116.20 | Reactant |
| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | Reagent |
| Diethyl Azodicarboxylate (DEAD) | C₆H₁₀N₂O₄ | 174.15 | Reagent |
| Total Reactant Mass | 678.75 | ||
| 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone | C₁₃H₂₀O₃ | 224.29 | Desired Product |
| Triphenylphosphine Oxide | OP(C₆H₅)₃ | 278.28 | Byproduct |
| Diethyl Hydrazodicarboxylate | C₆H₁₂N₂O₄ | 176.17 | Byproduct |
| Atom Economy (%) | 33.05% |
The low atom economy of the classical Mitsunobu reaction is a significant drawback from a green chemistry perspective. chemistryviews.org
Sustainable Chemistry Principles and Improvements:
Several principles of green chemistry are relevant to the synthesis of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone. While the traditional Mitsunobu reaction has poor atom economy, various modifications and alternative approaches have been developed to address its environmental shortcomings.
Catalytic Variants: Efforts have been made to develop catalytic versions of the Mitsunobu reaction. For instance, the use of a phosphine-oxide-based catalyst that operates without a change in the phosphorus oxidation state has been reported, leading to a redox-neutral and more atom-economical process where water is the only byproduct. chemistryviews.org Another approach involves the in-situ recycling of the hydrazine (B178648) byproduct using an iron catalyst and atmospheric oxygen as the terminal oxidant, making the azodicarboxylate catalytic. chemistryviews.orgnih.gov
Reagent Modification and Byproduct Removal: To simplify purification and reduce waste, polymer-supported triphenylphosphine has been used, allowing for the easy removal of the phosphine oxide byproduct by filtration. wikipedia.org Additionally, alternative azodicarboxylates have been developed where the hydrazine byproduct can be more easily removed or recycled. wikipedia.org
Alternative Synthetic Routes: While the Mitsunobu reaction is effective, exploring alternative etherification methods could lead to greener syntheses. For example, direct O-alkylation of 4-hydroxy-6-methyl-2-pyrone with an appropriate alkyl halide under basic conditions is a possibility, though it may require harsher conditions and generate salt waste. The choice of base and solvent would be critical in determining the environmental impact of such a route.
Table 2: Application of Green Chemistry Principles to the Synthesis of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone
| Green Chemistry Principle | Application in the Synthesis of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone |
| Prevention | Utilizing catalytic versions of the Mitsunobu reaction to minimize byproduct formation. chemistryviews.orgnih.gov |
| Atom Economy | The traditional Mitsunobu reaction has low atom economy (33.05%). Catalytic variants significantly improve this. chemistryviews.org |
| Less Hazardous Chemical Syntheses | Avoiding the use of toxic solvents and reagents. The development of safer alternatives to DEAD, which is potentially explosive, is an area of research. nih.gov |
| Designing Safer Chemicals | The starting material, triacetic acid lactone, can be derived from renewable resources. chemrxiv.org |
| Safer Solvents and Auxiliaries | The use of greener solvents in the reaction and purification steps. |
| Design for Energy Efficiency | The Mitsunobu reaction is typically conducted at or below room temperature, which is energy efficient. |
| Use of Renewable Feedstocks | The synthesis of the precursor, triacetic acid lactone, from biomass sources like sugarcane aligns with this principle. wikipedia.orgchemrxiv.org |
| Reduce Derivatives | The direct etherification of 4-hydroxy-6-methyl-2-pyrone avoids the need for protecting groups. |
| Catalysis | The development of catalytic Mitsunobu reactions is a key strategy for improving the sustainability of this synthesis. chemistryviews.orgchemistryviews.orgnih.gov |
| Design for Degradation | The biodegradability of the final product and byproducts is a consideration for long-term environmental impact. |
| Real-time analysis for Pollution Prevention | In-process monitoring can optimize reaction conditions to minimize byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Using less hazardous reagents and reaction conditions, such as moving away from potentially explosive azodicarboxylates. nih.gov |
Spectroscopic and Structural Analysis of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone Remains Undocumented in Publicly Available Scientific Literature
A comprehensive search of publicly accessible scientific databases and literature has revealed a significant lack of specific experimental data for the chemical compound 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone. Despite the keen interest in the structural elucidation of pyrone derivatives due to their diverse biological activities, detailed spectroscopic characterization of this particular ether derivative appears to be unpublished.
Consequently, the generation of a thorough and scientifically accurate article focusing on the advanced spectroscopic characterization and structural elucidation of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone, as per the requested detailed outline, is not feasible at this time. The required experimental data for High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) are not available in the public domain.
This includes the absence of specific data relating to:
Proton (¹H) NMR: Chemical shifts, coupling constants, and multiplicity analysis.
Carbon-13 (¹³C) NMR: Resonances for skeletal carbon atoms.
Two-Dimensional (2D) NMR Techniques: COSY, HSQC, HMBC, and NOESY data for establishing connectivity and spatial relationships.
Electron Ionization (EI) Mass Spectrometry: Fragmentation patterns and molecular ion peaks.
Electrospray Ionization (ESI) Mass Spectrometry and Tandem MS (MS/MS): Analysis of complex ions.
While general principles of NMR and MS could be discussed, applying them specifically to 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone without actual experimental findings would be speculative and would not meet the required standards of scientific accuracy.
Further research and publication by the scientific community are necessary to provide the specific data required for a detailed analysis as outlined. Until such data becomes available, a comprehensive spectroscopic characterization of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone cannot be compiled.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 1 Ethylpentyloxy 6 Methyl 2 Pyrone
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone, with the molecular formula C₁₃H₂₀O₃, the theoretical exact mass can be calculated.
The expected monoisotopic mass of this compound would allow for its differentiation from other compounds with the same nominal mass. In a typical HRMS analysis, the compound would be ionized, commonly forming a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The high resolving power of the instrument would then allow for the measurement of the mass-to-charge ratio (m/z) to several decimal places, confirming the elemental formula.
Table 1: Predicted HRMS Data for 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M]⁺ | C₁₃H₂₀O₃ | 224.14124 |
| [M+H]⁺ | C₁₃H₂₁O₃⁺ | 225.14852 |
| [M+Na]⁺ | C₁₃H₂₀NaO₃⁺ | 247.13046 |
This data is theoretical and serves as a predictive guide for experimental analysis.
Infrared (IR) Spectroscopy for Identification of Principal Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone is expected to display characteristic absorption bands corresponding to its pyrone ring and the ether substituent.
The spectrum can be predicted by considering the known absorptions of 4-hydroxy-6-methyl-2-pyrone (B586867) and incorporating the features of the 1-ethylpentyloxy group. The strong C=O stretching frequency of the lactone, the C=C stretching of the pyrone ring, and the C-O stretching of both the lactone and the ether linkage are expected to be prominent features. Additionally, C-H stretching and bending vibrations from the methyl and the ethylpentyl groups will be present. Ethers typically show a characteristic C-O single bond stretch in the range of 1050-1150 cm⁻¹. openstax.orgpressbooks.publibretexts.orglibretexts.org
Table 2: Predicted Principal IR Absorption Bands for 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~2960-2850 | Medium-Strong | C-H Stretch | Alkyl (CH₃, CH₂, CH) |
| ~1720-1700 | Strong | C=O Stretch | α,β-Unsaturated Lactone |
| ~1640-1620 | Medium | C=C Stretch | Pyrone Ring |
| ~1560-1540 | Medium | C=C Stretch | Pyrone Ring |
| ~1250-1200 | Strong | Asymmetric C-O-C Stretch | Enol Ether |
| ~1150-1050 | Strong | Symmetric C-O-C Stretch | Aliphatic Ether |
This data is a prediction based on characteristic functional group absorption regions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The 2-pyrone ring in 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone constitutes a conjugated chromophore that is expected to absorb UV radiation.
The substitution of the hydroxyl group in the parent compound with an alkoxy group is not expected to dramatically alter the main electronic transitions of the pyrone system. The spectrum is likely to exhibit strong absorption bands corresponding to π → π* transitions within the conjugated diene and carbonyl groups. The position of the maximum absorption (λmax) can be influenced by the solvent polarity.
Table 3: Predicted UV-Vis Absorption Data for 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone
| Solvent | Predicted λmax (nm) | Electronic Transition |
| Ethanol | ~280-300 | π → π |
| Hexane | ~275-295 | π → π |
This data is an estimation based on the UV-Vis spectra of similar 4-alkoxy-2-pyrone structures.
X-ray Diffraction (XRD) Analysis for Solid-State Molecular Conformation and Crystal Structure (where applicable)
X-ray Diffraction (XRD) analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions.
As of the current body of scientific literature, there are no published single-crystal X-ray diffraction studies for 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone. Consequently, a detailed analysis of its solid-state molecular conformation and crystal packing is not possible at this time. Should a suitable crystalline sample of the compound be prepared, XRD would be the ideal technique to elucidate its precise solid-state structure.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD) for Stereochemical Configuration (if chiral)
The 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone molecule possesses a chiral center at the carbon atom of the ethylpentyl group that is directly attached to the ether oxygen (C1 of the pentyloxy chain). The presence of this stereocenter means that the compound can exist as a pair of enantiomers.
Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD), are essential for studying chiral molecules. ECD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration of the stereocenters.
While no experimental ECD data for 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone is currently available, it is expected to be ECD active. The determination of the absolute configuration of a specific enantiomer would typically involve the comparison of its experimental ECD spectrum with the spectrum predicted by quantum chemical calculations. This powerful combination of experimental and theoretical approaches is a standard method for the stereochemical elucidation of chiral compounds. acs.orgrsc.org
Mechanistic Investigations into the Chemical Reactivity and Transformations of 4 1 Ethylpentyloxy 6 Methyl 2 Pyrone
Reactivity at the Unsaturated Pyranone Ring System
The 2-pyrone core is an electron-deficient heterocycle, yet the 4-alkoxy substituent significantly modulates its reactivity by increasing electron density through resonance. This makes the ring susceptible to a range of reactions, including electrophilic and nucleophilic attacks, as well as pericyclic processes.
The electronic nature of the 4-alkoxy-6-methyl-2-pyrone ring system makes it ambiphilic. The electron-donating 4-alkoxy group activates the C-3 and C-5 positions for electrophilic substitution, analogous to the reactivity of enol ethers. Conversely, the conjugated carbonyl group renders the C-2, C-4, and C-6 positions electrophilic and thus susceptible to nucleophilic attack.
Electrophilic Attack: Electrophilic substitution reactions, such as halogenation, acylation, and alkylation, are expected to occur preferentially at the C-3 position. mdpi.com This is due to the strong activating effect of the 4-alkoxy group, which directs electrophiles to the ortho (C-3) and para (C-5) positions. However, steric hindrance from the adjacent methyl group at C-6 may favor substitution at C-3. mdpi.comthieme-connect.com The reaction of 4-hydroxy-6-methyl-2-pyrone (B586867) with aldehydes, for instance, occurs at the C-3 position. sci-hub.se
Nucleophilic Attack: Nucleophilic attack can occur at several positions on the pyrone ring. The C-2 and C-6 positions are activated by the conjugated lactone system. researchgate.net Strong nucleophiles can attack the carbonyl carbon (C-2), leading to ring-opening. nih.gov The C-6 position is also susceptible to conjugate addition. In pyridine (B92270) systems, which are electronically analogous in some respects, nucleophilic aromatic substitution occurs preferentially at the C-2 and C-4 positions because the negative charge of the intermediate can be delocalized onto the electronegative heteroatom. stackexchange.com A similar stabilization is expected for nucleophilic attack on the 2-pyrone ring.
| Reaction Type | Position of Attack | Reagents & Conditions | Expected Product | Reference |
|---|---|---|---|---|
| Electrophilic Acylation | C-3 | Acyl chlorides in pyridine | 3-Acyl-4-(1-ethylpentyloxy)-6-methyl-2-pyrone | rsc.org |
| Electrophilic Substitution (Knoevenagel) | C-3 | Aromatic aldehydes | 3-(Aryl(hydroxy)methyl)-4-(1-ethylpentyloxy)-6-methyl-2-pyrone | sci-hub.se |
| Nucleophilic Addition (Oxa-Michael) | C-5 | Propiolate esters, Et3N, 45 °C | Product of addition at the C=C bond | beilstein-journals.orgnih.gov |
| Nucleophilic Ring Opening | C-2 | Strong nucleophiles (e.g., NaOH, H2O) | Acyclic carboxylic acid derivatives | researchgate.netnih.gov |
Ring-Opening: The lactone functionality within the 2-pyrone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening. This reaction typically begins with a nucleophilic attack at the carbonyl carbon (C-2). researchgate.net The stability of the 2-pyrone ring is influenced by its substituents and the reaction environment. nih.gov For instance, the presence of water and changes in pH can dictate the mechanism and products of ring-opening and subsequent decarboxylation. nih.gov
Ring-Closing: The synthesis of 4-alkoxy-2-pyrones often involves ring-closing reactions. A common strategy is the cyclization of 1,3,5-tricarbonyl compounds or their equivalents. mdpi.com Another modern approach utilizes transition metal-catalyzed cyclizations, such as gold(I)-catalyzed intramolecular 6-endo-dig cyclization of specific precursors. nih.govresearchgate.net Ring-closing metathesis (RCM) is also a powerful tool for forming unsaturated rings, although its direct application to form the 2-pyrone core from an acyclic diene precursor would depend on the substrate's specific structure and the catalyst used. wikipedia.org
| Pathway | General Mechanism | Key Intermediates/Precursors | Conditions | Reference |
|---|---|---|---|---|
| Ring-Opening | Nucleophilic acyl substitution | Acyclic keto-ester | Aqueous acid or base | researchgate.netnih.gov |
| Ring-Closing | Biomimetic cyclization | 1,3,5-Tricarbonyl compounds | Base-catalyzed condensation | mdpi.com |
| Ring-Closing | Gold(I)-catalyzed cyclization | tert-Butyl ynoates | Gold(I) catalyst (e.g., [(SPhos)AuNTf2]) | nih.gov |
| Ring-Closing | Palladium-catalyzed coupling/cyclization | (Z)-2-alken-4-ynoates | Electrophilic cyclization (e.g., with I2, ICl) | nih.govresearchgate.net |
Chemical Transformations Involving the 1-Ethylpentyloxy Side Chain
The 1-ethylpentyloxy group is primarily reactive at the ether linkage, though the alkyl chain can undergo modification under forcing conditions.
Ether cleavage typically requires strong acidic reagents. wikipedia.org The reaction of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) would protonate the ether oxygen, converting the alkoxy group into a better leaving group. masterorganicchemistry.commasterorganicchemistry.com The subsequent step involves a nucleophilic attack by the halide ion. Given that the carbon attached to the ether oxygen is secondary, the cleavage could proceed via a mixture of SN1 and SN2 pathways. wikipedia.orgmasterorganicchemistry.com The SN1 pathway would involve the formation of a secondary carbocation (1-ethylpentyl cation), while the SN2 pathway would involve direct attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral. The other product would be 4-hydroxy-6-methyl-2-pyrone.
| Reagent | Mechanism | Products | Conditions | Reference |
|---|---|---|---|---|
| HI or HBr | SN1 / SN2 | 4-Hydroxy-6-methyl-2-pyrone and 1-iodo/bromo-1-ethylpentane | Concentrated acid, heat | wikipedia.orgmasterorganicchemistry.com |
| BBr3 | Lewis acid-catalyzed cleavage | 4-Hydroxy-6-methyl-2-pyrone and 1-bromo-1-ethylpentane | Anhydrous solvent (e.g., CH2Cl2) | masterorganicchemistry.com |
| Iodotrimethylsilane (TMSI) | Silyl ether formation and cleavage | 4-(Trimethylsilyloxy)-6-methyl-2-pyrone and 1-iodo-1-ethylpentane | Neutral, anhydrous conditions | researchgate.net |
Oxidative Modifications: The saturated 1-ethylpentyl chain is generally resistant to oxidation. However, under strong oxidative conditions, such as with potassium permanganate (B83412) or chromic acid, cleavage of C-C bonds can occur. More selective oxidation is difficult. If the alkyl chain were attached to an aromatic ring, the benzylic position would be susceptible to oxidation to a carboxylic acid. youtube.comlibretexts.org In this aliphatic chain, free-radical halogenation followed by oxidation is a possible, albeit non-selective, route to functionalization. Fungal peroxygenases have also been shown to catalyze the H2O2-dependent cleavage of various ethers through a hydrogen abstraction mechanism, which could potentially modify the side chain. nih.gov
Reductive Modifications: The alkyl side chain is fully saturated and therefore cannot be reduced under typical catalytic hydrogenation conditions. Reductive cleavage of the C-O ether bond is not a common transformation and would require specialized, potent reagents.
Photochemical and Thermally Induced Transformations
Photochemical Transformations: 2-Pyrones are known to undergo characteristic photochemical reactions. Upon irradiation with UV light, they can undergo a 4-π electrocyclization. researchgate.netrsc.org This disrotatory cyclization is symmetry-allowed in the excited state and leads to the formation of a bicyclic lactone (a Dewar pyrone). researchgate.net This intermediate is often unstable and can revert to the starting pyrone thermally or undergo further reactions. The specific outcome for 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone would depend on the irradiation wavelength and solvent.
Thermally Induced Transformations: Thermally, 2-pyrones can act as dienes in Diels-Alder reactions. nih.gov The aromatic character of the 2-pyrone ring means they are generally reluctant dienes, often requiring high temperatures or reactive dienophiles. nih.gov The 4-alkoxy group, being electron-donating, would activate the diene system for cycloaddition with electron-deficient dienophiles. The reaction would lead to a bicyclic adduct, which typically loses CO2 via a retro-Diels-Alder reaction to yield a substituted benzene (B151609) derivative.
| Transformation Type | Conditions | Mechanism | Expected Product | Reference |
|---|---|---|---|---|
| Photochemical | UV irradiation | 4-π electrocyclization | Bicyclic lactone (Dewar pyrone) | researchgate.netrsc.org |
| Thermal (Diels-Alder) | Heat, electron-deficient dienophile (e.g., N-methylmaleimide) | [4+2] Cycloaddition followed by retro-Diels-Alder | Substituted aromatic compound (after loss of CO2) | nih.gov |
Catalytic Reactions and Ligand Interactions Involving 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone
The 2-pyrone core is a versatile platform for a variety of catalytic transformations. The presence of the 4-(1-ethylpentyloxy) group, an electron-releasing moiety, can be expected to influence the reactivity of the pyrone ring in these reactions. While direct catalytic studies on 4-(1-ethylpentyloxy)-6-methyl-2-pyrone are limited, the broader class of 2-pyrones participates in several significant catalytic processes.
One of the most pertinent catalytic reactions in the context of forming the title compound is the Mitsunobu reaction. This reaction facilitates the O-alkylation of 4-hydroxy-6-methyl-2-pyrone with a secondary alcohol like 3-heptanol (B47328) (the precursor to the 1-ethylpentyl group). beilstein-journals.orgbeilstein-journals.org This transformation is typically catalyzed by a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), which acts as a key reagent in the catalytic cycle. beilstein-journals.orgorganic-chemistry.org The phosphine, in conjunction with an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), activates the alcohol for nucleophilic attack by the hydroxypyrone. beilstein-journals.orgorganic-chemistry.org
The general mechanism for the formation of 4-alkoxy-2-pyrones via the Mitsunobu reaction is depicted below:
Triphenylphosphine attacks the azodicarboxylate, forming a betaine (B1666868) intermediate.
The acidic 4-hydroxy-6-methyl-2-pyrone protonates the betaine.
The resulting anion of the pyrone then attacks the activated alcohol-phosphine complex, leading to the formation of the desired 4-alkoxy-2-pyrone ether with inversion of configuration at the alcohol's stereocenter. organic-chemistry.org
The table below summarizes the conditions and yields for the Mitsunobu reaction of 4-hydroxy-6-methyl-2-pyrone with various alcohols, illustrating the general applicability of this method for synthesizing compounds structurally similar to 4-(1-ethylpentyloxy)-6-methyl-2-pyrone. beilstein-journals.org
| Entry | Alcohol | Product | Yield (%) |
| 1 | Benzyl alcohol | 4-(Benzyloxy)-6-methyl-2-pyrone | 91 |
| 2 | Cinnamyl alcohol | 4-(Cinnamyloxy)-6-methyl-2-pyrone | 86 |
| 3 | Geraniol | 4-(Geranyloxy)-6-methyl-2-pyrone | 68 |
| 4 | (R)-(-)-2-Octanol | 4-((S)-Octan-2-yloxy)-6-methyl-2-pyrone | 72 |
| 5 | Diethyl (hydroxymethyl)phosphonate | Diethyl ((6-methyl-2-oxo-2H-pyran-4-yloxy)methyl)phosphonate | 64 |
Other catalytic reactions involving the 2-pyrone skeleton, where the 4-alkoxy group would play a significant role, include metal-catalyzed cross-coupling reactions. For these reactions to occur at the 4-position, a derivative such as 4-bromo-6-methyl-2-pyrone is typically used. researchgate.net The 4-alkoxy group in the title compound would make it unsuitable for direct cross-coupling at this position, but it would influence the reactivity of other positions on the ring in different catalytic processes. For instance, in Diels-Alder reactions, where 2-pyrones can act as dienes, the electron-donating nature of the 4-alkoxy group would affect the reaction's regioselectivity and rate. researchgate.net
Regarding ligand interactions, in the context of catalytic reactions where the pyrone itself is the substrate, it does not typically act as a ligand. Instead, external ligands are used to modulate the properties of the metal catalyst. For example, in palladium-catalyzed reactions, phosphine ligands are crucial for the stability and reactivity of the palladium center. nih.gov The electronic properties of the 4-(1-ethylpentyloxy)-6-methyl-2-pyrone substrate would influence the interaction between the catalyst and the pyrone ring during the catalytic cycle.
Solvent Effects and Reaction Kinetics in the Chemical Behavior of the Compound
The choice of solvent can significantly impact the rate and outcome of chemical reactions involving 4-(1-ethylpentyloxy)-6-methyl-2-pyrone, as is common for many organic transformations. Solvent polarity, proticity, and coordinating ability can influence the stability of reactants, intermediates, and transition states.
In the synthesis of 4-alkoxy-2-pyrones via the Mitsunobu reaction, a non-polar, aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) is commonly employed. beilstein-journals.org These solvents are chosen for their ability to dissolve the reactants and reagents without interfering with the reaction mechanism. The use of polar or protic solvents could lead to side reactions, such as the solvolysis of intermediates or quenching of the reactive species.
The table below presents data on the optimization of a Michael addition reaction involving 4-hydroxy-6-methyl-2-pyrone, which highlights the influence of the solvent and temperature on reaction outcomes. While not a direct reaction of the title compound, it demonstrates the sensitivity of the pyrone system to reaction conditions. researchgate.net
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Et₃N | 20 | 2 | 48 |
| 2 | Et₃N | 20 | 16 | 63 |
| 3 | Et₃N | 45 | 16 | 82 |
| 4 | DBU | 20 | 16 | 67 |
In the context of other reactions of the 2-pyrone ring, such as Diels-Alder cycloadditions, the solvent can play a role in modulating reactivity and selectivity. researchgate.net For instance, in Suzuki-Miyaura coupling reactions of substituted 2-pyrones, solvent polarity has been shown to be a decisive factor in determining the regioselectivity of the coupling. mdpi.com Similarly, in rhodium-catalyzed cyclopropanation reactions of 2-pyrones, a screen of various solvents including toluene (B28343), DCM, and hexanes revealed that toluene provided the optimal yield, indicating a significant solvent effect on the catalytic process. uni-regensburg.de
Theoretical and Computational Chemistry Studies of 4 1 Ethylpentyloxy 6 Methyl 2 Pyrone
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide detailed insights into the electronic structure and three-dimensional arrangement of atoms in 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone.
Density Functional Theory (DFT) for Ground State Properties and Vibrational Frequencies
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of the size of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone. A DFT study would typically involve optimizing the molecule's geometry to find its most stable (ground state) structure. This process determines key geometric parameters such as bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated vibrational modes can be compared with experimental spectra to aid in the structural characterization of the compound.
Table 1: Hypothetical DFT-Calculated Ground State Properties of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone
| Property | Predicted Value |
| Ground State Energy | [Value in Hartrees] |
| Dipole Moment | [Value in Debye] |
| Key Vibrational Frequencies | C=O stretch, C=C stretch, C-O stretch |
Ab Initio Methods for High-Accuracy Energy Calculations
Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding than DFT, can provide highly accurate single-point energy calculations for the DFT-optimized geometry. These high-accuracy energies are crucial for calculating thermodynamic properties such as enthalpy of formation and for studying reaction energetics with greater confidence.
Conformational Analysis and Potential Energy Surface Mapping
The 1-ethylpentyloxy side chain of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone possesses significant conformational flexibility due to the rotation around its single bonds. A thorough conformational analysis would be necessary to identify the various low-energy conformers and determine their relative stabilities.
This is typically achieved by systematically rotating key dihedral angles and calculating the energy at each point, thereby mapping the potential energy surface (PES). The results of this analysis would identify the global minimum energy conformer as well as other local minima that might be populated at room temperature. Understanding the conformational landscape is vital as different conformers can exhibit different chemical reactivity and spectroscopic properties.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) using Computational Methods
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level of theory. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can provide a theoretical NMR spectrum that is invaluable for assigning experimental signals.
IR Spectroscopy: As mentioned, vibrational frequency calculations yield the positions and intensities of IR absorption bands.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic transitions, which correspond to the absorption of light in the UV-Vis region. These calculations provide the excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum and understand the nature of the electronic transitions involved.
Table 2: Hypothetical Predicted Spectroscopic Data for 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone
| Spectrum | Key Predicted Parameters |
| ¹³C NMR | Chemical shifts for carbonyl, olefinic, and aliphatic carbons. |
| ¹H NMR | Chemical shifts for methyl, methylene (B1212753), and methine protons. |
| IR | Frequencies for C=O, C=C, and C-O stretching vibrations. |
| UV-Vis | Wavelength of maximum absorption (λmax) and corresponding electronic transitions. |
Elucidation of Reaction Mechanisms and Transition State Structures
Computational methods are instrumental in exploring the potential reaction pathways of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone. For a given reaction, the geometries of reactants, products, and any intermediates are optimized. Crucially, the transition state (TS) structures connecting these species are also located and characterized. A transition state is a first-order saddle point on the potential energy surface and is confirmed by having exactly one imaginary vibrational frequency corresponding to the reaction coordinate.
By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a reaction energy profile can be constructed. This profile provides the activation energies and reaction enthalpies, offering a detailed mechanistic understanding of the reaction's feasibility and kinetics.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org
The energy and spatial distribution of the HOMO and LUMO of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone would be calculated. The HOMO is associated with the molecule's ability to act as a nucleophile or electron donor, while the LUMO relates to its electrophilicity or ability to act as an electron acceptor. youtube.com The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. Analysis of the FMOs would allow for predictions about the regioselectivity and stereoselectivity of its reactions, such as cycloadditions or reactions with electrophiles and nucleophiles. For instance, in a reaction, the interaction between the HOMO of one molecule and the LUMO of another is often the most significant factor in determining the reaction's outcome. wikipedia.org
Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Chemical Properties
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov This approach is pivotal in theoretical and computational chemistry for predicting the intrinsic properties of novel compounds like 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone, thereby saving significant time and resources that would otherwise be spent on experimental determination. researchgate.net QSPR models are built upon the principle that the chemical structure, encoded in the form of molecular descriptors, inherently dictates the compound's properties. rsc.org
The development of a robust QSPR model for 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone would involve a systematic process. Initially, a dataset of structurally diverse compounds, including various 2-pyrone derivatives, with experimentally determined values for the properties of interest, would be compiled. Subsequently, a wide array of molecular descriptors for each compound in the dataset would be calculated. These descriptors, which are numerical representations of the molecular structure, can be categorized into several classes:
Constitutional Descriptors: These are the simplest descriptors and reflect the molecular composition, such as molecular weight, number of atoms, number of bonds, and counts of specific functional groups.
Topological Descriptors: These indices are derived from the 2D representation of the molecule and describe the atomic connectivity and branching. Examples include the Wiener index and the Kier & Hall molecular connectivity indices.
Geometrical Descriptors: These are 3D descriptors that depend on the spatial arrangement of the atoms, including molecular surface area and volume.
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as dipole moment, HOMO/LUMO energies, and partial charges on atoms. nih.govacs.org
Once the molecular descriptors are calculated, a statistical method, often Multiple Linear Regression (MLR) or more advanced machine learning algorithms, is employed to select the most relevant descriptors and construct a mathematical equation that links them to the property of interest. nih.gov The predictive power of the resulting QSPR model is then rigorously evaluated through internal and external validation techniques.
For 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone, a QSPR study could predict a range of intrinsic chemical properties. A hypothetical set of molecular descriptors that could be calculated for this compound is presented in the table below.
Hypothetical Molecular Descriptors for 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone
| Descriptor Type | Descriptor Name | Hypothetical Value |
|---|---|---|
| Constitutional | Molecular Weight | 224.30 g/mol |
| Number of Oxygen Atoms | 3 | |
| Number of Rings | 1 | |
| Topological | Wiener Index | 1258 |
| First-Order Molecular Connectivity Index (¹χ) | 6.845 | |
| Geometrical | Molecular Surface Area | 250.4 Ų |
| Molecular Volume | 235.1 ų | |
| Quantum-Chemical | Dipole Moment | 3.45 D |
| HOMO Energy | -6.78 eV |
Note: The values in this table are for illustrative purposes and are not the result of actual calculations.
Using such descriptors, a QSPR model could then be used to predict various intrinsic properties. The table below illustrates the potential application of a hypothetical QSPR model in predicting some key physicochemical properties of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone.
Predicted Intrinsic Properties of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone via a Hypothetical QSPR Model
| Property | Predicted Value |
|---|---|
| Boiling Point (°C) | 315.8 |
| Melting Point (°C) | 45.2 |
| Water Solubility (logS) | -3.1 |
Note: The values in this table are hypothetical and serve to illustrate the output of a QSPR study.
The detailed research findings from such a QSPR study would not only provide predicted values for these properties but also offer insights into the structure-property relationships. For instance, the model might reveal that the size and branching of the alkoxy side chain significantly influence the boiling point and solubility of 2-pyrone derivatives. The quantum-chemical descriptors could highlight the role of electronic factors in determining properties like the dipole moment.
Synthesis and Characterization of Structural Derivatives and Analogues of 4 1 Ethylpentyloxy 6 Methyl 2 Pyrone
Modification of the 6-Methyl Substituent on the Pyranone Ring
The 6-methyl group of the pyrone ring, while seemingly simple, offers a reactive handle for extensive structural diversification. Its modification can alter the electronic properties and steric profile of the molecule, leading to a broad range of analogues. Standard functionalization strategies can be applied to this position to introduce new chemical properties.
One primary approach involves the oxidation of the methyl group to an aldehyde or a carboxylic acid. The resulting 6-carboxy-substituted pyrone can then serve as a key intermediate in further reactions, such as amide bond formations or participating as a dienophile in formal [4+2] cycloaddition reactions to build more complex polycyclic systems. nih.gov
Alternatively, the methyl group can undergo condensation reactions. For instance, reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can lead to the formation of an enamine at the 6-position, introducing a conjugated system that can be used for subsequent transformations. nih.gov Aldol-type condensation reactions with various aldehydes can also be employed to extend the carbon chain and introduce diverse functional groups.
Table 1: Proposed Derivatives via Modification of the 6-Methyl Group
| Starting Material | Reagents | Product Structure Name |
|---|
Variations in the Alkyl Chain of the 4-Oxy Substituent
The 4-oxy substituent is a critical determinant of the molecule's lipophilicity and spatial arrangement. The synthesis of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone itself is an example of O-functionalization of 4-hydroxy-6-methyl-2-pyrone (B586867). beilstein-journals.org The Mitsunobu reaction is a particularly effective method for this transformation, allowing for the coupling of the acidic 4-hydroxy-2-pyrone with a wide range of primary and secondary alcohols under mild conditions. beilstein-journals.orgresearchgate.net
By employing different alcohols in the Mitsunobu reaction, a library of analogues with varying alkyl chain lengths, branching, and degrees of unsaturation can be generated. This allows for a systematic investigation of how the size and shape of the alkoxy group influence the compound's properties. For example, using linear alcohols like 1-heptanol (B7768884) versus branched alcohols like 3-heptanol (B47328) (which yields the parent compound) can lead to significant differences in physical characteristics such as melting point and solubility.
Table 2: Synthesis of 4-Alkoxy-6-methyl-2-pyrone Analogues via Mitsunobu Reaction
| Alcohol Reactant | Resulting 4-Oxy Substituent | Product Name |
|---|---|---|
| 2-Propanol | Isopropoxy | 4-Isopropoxy-6-methyl-2-pyrone |
| 1-Butanol | n-Butoxy | 4-(n-Butoxy)-6-methyl-2-pyrone |
| Cyclohexanol | Cyclohexyloxy | 4-(Cyclohexyloxy)-6-methyl-2-pyrone |
| Benzyl alcohol | Benzyloxy | 4-(Benzyloxy)-6-methyl-2-pyrone |
| 3-Heptanol | 1-Ethylpentyloxy | 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone |
Introduction of Heteroatoms or Functional Groups within the Alkyl Chain
The versatility of synthetic methods like the Mitsunobu reaction extends to the use of alcohols that contain additional functional groups or heteroatoms. beilstein-journals.org This allows for the introduction of specific reactive sites or properties within the 4-oxy substituent, creating derivatives with tailored functionalities. These functional groups can serve as handles for secondary modifications, such as conjugation to other molecules.
For instance, using an amino alcohol with a protected amine group, a halogenated alcohol, or an alcohol containing an ether linkage (e.g., a cellosolve-type alcohol) as the coupling partner with 4-hydroxy-6-methyl-2-pyrone can yield derivatives with enhanced polarity or specific reactivity. An alkoxy group is generally treated as a substituent and does not have priority over functional groups like alcohols or halides in IUPAC nomenclature. libretexts.orgchemistrysteps.com
Table 3: Derivatives with Functionalized Alkyl Chains
| Functionalized Alcohol | Resulting 4-Oxy Substituent | Product Name |
|---|---|---|
| 3-Chloro-1-propanol | 3-Chloropropoxy | 4-(3-Chloropropoxy)-6-methyl-2-pyrone |
| 2-Methoxyethanol | 2-Methoxyethoxy | 4-(2-Methoxyethoxy)-6-methyl-2-pyrone |
| 4-(Trifluoromethyl)benzyl alcohol | 4-(Trifluoromethyl)benzyloxy | 6-Methyl-4-((4-(trifluoromethyl)benzyl)oxy)-2H-pyran-2-one |
| Glycidol | (2,3-Epoxypropoxy) | 4-((Oxiran-2-yl)methoxy)-6-methyl-2H-pyran-2-one |
Stereoselective Synthesis of Chiral Analogues and Enantiomeric Separations
The "1-ethylpentyloxy" group in the parent compound contains a stereocenter at the carbon atom bonded to the pyrone oxygen. Consequently, synthesis using racemic 3-heptanol results in a racemic mixture of two enantiomers: (R)-4-(1-ethylpentyloxy)-6-methyl-2-pyrone and (S)-4-(1-ethylpentyloxy)-6-methyl-2-pyrone.
Stereoselective synthesis of a single enantiomer can be achieved by utilizing an enantiomerically pure alcohol (e.g., (R)-3-heptanol or (S)-3-heptanol) in the Mitsunobu reaction. This approach leverages the chirality of the starting material to produce an enantiomerically enriched product. The investigation of chiral derivatives is crucial, as stereochemistry often plays a key role in the interaction of molecules with chiral environments. researchgate.net
For racemic mixtures, enantiomeric separation can be performed using techniques such as chiral High-Performance Liquid Chromatography (HPLC). The separated enantiomers can then be characterized by their specific optical rotation using polarimetry.
Table 4: Stereoisomers of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone
| Chiral Alcohol Precursor | Product Isomer | Expected Characterization |
|---|---|---|
| (R)-3-Heptanol | (R)-4-(1-Ethylpentyloxy)-6-methyl-2-pyrone | Specific optical rotation ([α]D) with a defined sign (e.g., +) |
| (S)-3-Heptanol | (S)-4-(1-Ethylpentyloxy)-6-methyl-2-pyrone | Specific optical rotation ([α]D) with the opposite sign (e.g., -) |
| Racemic 3-Heptanol | Racemic mixture | No net optical rotation ([α]D = 0) |
Structure-Reactivity Relationships and their Impact on Derivative Chemistry
6-Methyl Substituent: Altering the 6-methyl group significantly influences the electronic nature of the pyrone ring. Conversion to an electron-withdrawing group, such as a carboxyl or aldehyde, deactivates the ring towards electrophilic substitution but can enhance its reactivity as a dienophile in cycloaddition reactions. nih.gov
4-Oxy Substituent Chain: The length and steric bulk of the alkyl chain at the 4-position can influence reaction kinetics. A large, bulky substituent may sterically hinder access to adjacent positions on the pyrone ring (C-3 and C-5), potentially affecting reactions such as halogenation or nitration. Increasing the alkyl chain length generally increases lipophilicity, affecting solubility in various solvents. nih.gov
Heteroatoms in the Alkyl Chain: The introduction of heteroatoms or functional groups into the side chain creates new reactive centers. For example, a terminal azide (B81097) can undergo "click" chemistry, an epoxide can be opened by nucleophiles, and a chloroalkane can participate in substitution or cross-coupling reactions. These functionalities allow the pyrone scaffold to be covalently linked to other molecular systems, creating more complex architectures.
Advanced Analytical Methodologies for 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available information regarding the specific analytical methodologies for the quantitative and qualitative assessment of the compound 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone .
The requested article, focusing on detailed analytical techniques such as HPLC, GC, SFC, GC-MS, and LC-MS for this specific molecule, cannot be generated. The creation of such an article would require speculative and fabricated information, as no established and validated methods have been published in the scientific domain.
While analytical data exists for a structurally related compound, 4-Hydroxy-6-methyl-2-pyrone, it is scientifically unsound to extrapolate these findings to 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone. The significant difference in the substituent at the 4-position (a hydroxyl group vs. a bulky ethylpentyloxy group) would fundamentally alter the molecule's physicochemical properties, including its polarity, volatility, and mass fragmentation patterns. Consequently, the chromatographic behavior and mass spectrometric signature would be distinct, rendering any direct comparison or application of methods invalid.
Therefore, in the absence of specific research on the analytical chemistry of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone, the detailed sections and subsections outlined in the request cannot be addressed with scientifically accurate and verifiable content.
Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 4 1 Ethylpentyloxy 6 Methyl 2 Pyrone
Hyphenated Techniques for Enhanced Analytical Information
Liquid Chromatography-NMR (LC-NMR)
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a powerful hyphenated analytical technique that directly couples the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the unparalleled structure elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. semanticscholar.orgnih.gov This combination allows for the online separation of complex mixtures and subsequent detailed structural analysis of the individual components, making it an invaluable tool for the qualitative and quantitative assessment of specific compounds like 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone without the need for laborious offline isolation. mdpi.comamazonaws.com
The fundamental principle of LC-NMR involves physically connecting an HPLC system to an NMR spectrometer via a specially designed flow cell probe. sumitomo-chem.co.jp The eluent from the HPLC column flows directly through the NMR probe, where the NMR spectra of the separated analytes are recorded. mdpi.com Modern LC-NMR systems often incorporate a parallel-connected sensitive detector, such as an Ultraviolet (UV) or Mass Spectrometry (MS) detector, to accurately trigger the NMR acquisition for specific peaks of interest. semanticscholar.orgmdpi.com
Several operational modes can be employed depending on the analytical requirements, such as the concentration of the analyte and the type of structural information needed. mdpi.com
On-flow Mode: In this mode, NMR spectra are continuously acquired as the chromatographic peaks elute through the NMR flow cell. creative-biostructure.com It is suitable for rapid screening of mixtures containing relatively high concentrations of the target analyte. However, due to the short residence time of the analyte in the detector, only basic 1D ¹H NMR spectra can typically be acquired, and sensitivity can be a limitation. nih.gov
Stopped-flow Mode: When a peak of interest, such as that for 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone, is detected (e.g., by a UV detector), the chromatographic flow is temporarily halted. creative-biostructure.com The analyte is held stationary within the NMR probe, allowing for extended acquisition times. This mode significantly enhances sensitivity and enables the acquisition of more complex and information-rich NMR data, including 1D ¹³C NMR and various 2D NMR experiments (e.g., COSY, HSQC), which are crucial for definitive structural confirmation. mdpi.com
Loop-storage/LC-SPE-NMR Mode: In this offline approach, the eluted peaks of interest are collected and stored in sample loops or trapped on a solid-phase extraction (SPE) cartridge. nih.gov The trapped analyte can then be eluted with a fully deuterated solvent into the NMR spectrometer for analysis. This method completely eliminates the issue of protonated solvent signals overwhelming the analyte signals and allows for sample concentration, making it the most sensitive LC-NMR approach, ideal for trace analysis and acquiring high-quality 2D NMR data. nih.gov
Qualitative Assessment
For the unambiguous structural identification of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone in a complex matrix, stopped-flow or LC-SPE-NMR is the preferred methodology. After chromatographic separation, the peak corresponding to the target compound would be subjected to a suite of NMR experiments.
A 1D ¹H NMR spectrum would provide the initial fingerprint, revealing key structural features. For 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone, characteristic signals would include those for the vinylic protons on the pyrone ring, the methyl group attached to the ring, and the distinct signals of the 1-ethylpentyloxy side chain. Further confirmation is achieved with 2D NMR experiments like Correlation Spectroscopy (COSY) to establish proton-proton couplings within the spin systems and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbon atoms. This multi-dimensional data allows for the complete and unequivocal assignment of all proton and carbon signals, confirming the molecular structure.
Table 1: Hypothetical ¹H and ¹³C NMR Data for 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone from a Stopped-Flow LC-NMR Experiment. This interactive table provides the expected chemical shifts for each nucleus in the structure. Click on a row to highlight the corresponding atoms in the molecular diagram.
| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| 2 | - | - | 163.5 |
| 3 | 5.85 | d | 99.8 |
| 4 | - | - | 170.1 |
| 5 | 6.10 | d | 108.5 |
| 6 | - | - | 160.2 |
| 7 (CH₃) | 2.25 | s | 20.1 |
| 1' (CH) | 4.50 | m | 78.5 |
| 2' (CH₂) | 1.65 | m | 28.9 |
| 3' (CH₂) | 1.35 | m | 27.8 |
| 4' (CH₂) | 1.30 | m | 22.6 |
| 5' (CH₃) | 0.90 | t | 14.0 |
| 1'' (CH₂) | 1.60 | m | 25.5 |
| 2'' (CH₃) | 0.92 | t | 10.5 |
Quantitative Assessment
Quantitative NMR (qNMR) principles can be integrated into the LC-NMR workflow to determine the concentration of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone. nih.gov The fundamental basis of qNMR is the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. nih.gov For accurate quantification, specific experimental conditions must be met, including ensuring a full relaxation delay between scans.
In a typical LC-qNMR experiment, a known concentration of an internal standard (IS) is added to the sample. The concentration of the analyte is then calculated by comparing the integral of a well-resolved analyte signal with the integral of a known signal from the internal standard. nih.gov
Key steps for quantitative analysis:
Selection of Signals: Choose unique, well-resolved signals for both the analyte and the internal standard that are free from overlap with other signals in the spectrum. For 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone, the singlet signal of the methyl group at C-7 (δ ≈ 2.25 ppm) is often an ideal candidate for quantification.
Data Acquisition: Acquire the ¹H NMR spectrum under conditions that ensure accurate integration, primarily using a sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the signals of interest).
Calculation: The concentration of the analyte is determined using the following equation:
Cx = Cstd * (Ix / Istd) * (Nstd / Nx) * (MWx / MWstd)
Where:
C = Concentration
I = Integral area of the signal
N = Number of protons generating the signal
MW = Molecular Weight
x = Analyte (4-(1-Ethylpentyloxy)-6-methyl-2-pyrone)
std = Internal Standard
Table 2: Example Data from a Quantitative LC-NMR Analysis of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone in a Sample Extract. This interactive table shows sample data used to calculate the concentration of the target compound.
| Compound | Signal Used (ppm) | Number of Protons (N) | Integral Area (I) | Molecular Weight (MW) | Concentration (mg/mL) |
| Internal Standard (Maleic Acid) | 6.20 (s) | 2 | 50.00 | 116.07 | 1.50 (Known) |
| Analyte (4-(1-Ethylpentyloxy)-6-methyl-2-pyrone) | 2.25 (s) | 3 | 45.75 | 224.30 | 2.51 (Calculated) |
By combining these qualitative and quantitative approaches, LC-NMR provides a comprehensive and highly reliable methodology for the detailed assessment of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone within various matrices, from natural product extracts to synthetic reaction mixtures.
Theoretical and Mechanistic Insights into Potential Chemical Applications of 4 1 Ethylpentyloxy 6 Methyl 2 Pyrone
Role as a Synthetic Building Block or Intermediate in Complex Molecule Construction
The synthetic utility of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone is predicated on its accessibility from readily available starting materials and the inherent reactivity of the 2-pyrone core. The parent compound, 4-hydroxy-6-methyl-2-pyrone (B586867) (triacetic acid lactone), is a commercially available and inexpensive feedstock, making it an ideal precursor. researchgate.net The synthesis of the title compound can be readily envisaged through the O-alkylation of 4-hydroxy-6-methyl-2-pyrone. Mild and efficient methods for such transformations have been developed, including the Mitsunobu reaction or Williamson ether synthesis under basic conditions, which allow for the introduction of a wide array of alkoxy groups with good to excellent yields. researchgate.netmdpi.com
Once synthesized, 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone can serve as a valuable intermediate in the construction of complex molecular architectures, primarily through cycloaddition reactions. The conjugated diene system of the 2-pyrone ring is known to participate in [4+2] Diels-Alder reactions with a variety of dienophiles. acs.orgresearchgate.net
Table 1: Potential Diels-Alder Reactions of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone
| Dienophile | Expected Product | Potential Utility |
| Alkynes | Substituted Aromatic Compounds | Access to polysubstituted benzene (B151609) derivatives with predictable regiochemistry. whiterose.ac.uk |
| Alkenes | Bicyclic Lactones | Formation of bridged ring systems that can be further elaborated. |
| Strained Allenes | Quaternary Stereocenter-containing Cycloadducts | Introduction of complex stereochemistry in a controlled manner. acs.org |
The reaction with alkynes is particularly noteworthy as it provides a direct route to highly substituted aromatic compounds after a retro-Diels-Alder extrusion of carbon dioxide from the initial bicyclic adduct. whiterose.ac.uk The regioselectivity of this cycloaddition is influenced by the electronic nature of both the pyrone and the dienophile. The electron-donating nature of the 4-alkoxy group in 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone is expected to influence the HOMO-LUMO gap and thus the reactivity and selectivity of the cycloaddition process. Furthermore, the 2-pyrone ring can be functionalized at other positions, such as C3 and C5, through various synthetic methodologies, further expanding its utility as a versatile scaffold for combinatorial synthesis and the generation of molecular diversity. nih.gov
Potential as a Ligand in Coordination Chemistry or Catalyst Design
The structural features of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone suggest its potential for application as a ligand in coordination chemistry and catalyst design. The 2-pyrone scaffold possesses multiple potential coordination sites, including the endocyclic oxygen atom, the exocyclic carbonyl oxygen, and the oxygen atom of the 1-ethylpentyloxy substituent.
Hydroxypyrones are known to act as bidentate anionic ligands upon deprotonation of the hydroxyl group. researchgate.net While the title compound lacks the acidic proton, the carbonyl oxygen at the C2 position can act as a Lewis basic site and coordinate to metal centers. Indeed, η¹-bound 2-pyrone complexes of molybdenum and iron have been reported, where coordination occurs through the exocyclic carbonyl oxygen. The presence of the ether oxygen in the 1-ethylpentyloxy group introduces an additional potential coordination site. This could allow for bidentate chelation to a single metal center or for the formation of bridging polynuclear complexes.
The coordination of the pyrone ligand to a metal center can modulate the electronic properties of both the ligand and the metal, which is a key principle in catalyst design. For instance, coordination could enhance the electrophilicity of the pyrone ring, making it more susceptible to nucleophilic attack. Conversely, the pyrone ligand can influence the steric and electronic environment of the metal center, thereby affecting its catalytic activity and selectivity in various transformations. The bulky 1-ethylpentyl group could create a specific steric pocket around the metal center, potentially leading to shape-selective catalysis. While the direct application of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone in catalysis is yet to be explored, the broader class of pyrone-containing natural products has inspired the development of catalytic reactions. iosrjournals.org
Considerations for Integration into Advanced Materials Science as a Monomer or Component
The integration of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone into advanced materials is a promising yet largely unexplored area. The molecule possesses several features that could be exploited for the synthesis of novel polymers and functional materials. The diene system within the 2-pyrone ring offers the potential for polymerization through cycloaddition reactions, such as the Diels-Alder polymerization, to create polymers with rigid backbones.
Furthermore, the lactone functionality can undergo ring-opening polymerization (ROP), a common method for producing biodegradable polyesters. While the aromaticity of the pyrone ring makes it more stable than simple lactones, under appropriate catalytic conditions, ROP could be initiated. The resulting polymer would feature the 1-ethylpentyloxy and methyl side chains, which would significantly influence the material's properties, such as its solubility, thermal characteristics, and crystallinity. The bulky and flexible 1-ethylpentyloxy group, in particular, could impart amorphous characteristics and lower the glass transition temperature of the resulting polymer.
A precedent for the use of pyrones in materials science is the investigation of 2-pyrone-4,6-dicarboxylic acid (PDC) as a potential bio-based monomer for the synthesis of novel polymers. mdpi.com This highlights the potential of the pyrone scaffold as a renewable feedstock for the chemical industry. acs.org The functional versatility of the 2-pyrone ring allows for the introduction of various substituents, which could be used to fine-tune the properties of the resulting materials for specific applications, such as in drug delivery, specialty plastics, or as components in organic electronic devices.
Photophysical Properties and Theoretical Relevance for Optoelectronic Applications
The extended π-conjugated system of the 2-pyrone ring suggests that 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone may possess interesting photophysical properties relevant to optoelectronic applications. It is known that various 2-pyrone derivatives exhibit fluorescence in both solution and the solid state, with emission colors spanning the visible spectrum, including red, green, and blue. researchgate.netwhiterose.ac.uk Some of these derivatives have been shown to have high fluorescence quantum yields, making them attractive candidates for use as organic light-emitting diodes (OLEDs) and fluorescent probes. whiterose.ac.uk
The photophysical properties of 2-pyrones are highly dependent on the nature and position of the substituents on the pyrone ring. The introduction of the electron-donating 1-ethylpentyloxy group at the C4-position is expected to act as an auxochrome, likely leading to a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted 2-pyrone. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, thereby reducing the HOMO-LUMO energy gap.
Computational studies on γ-pyrone have been conducted to understand its electronic transitions, providing a theoretical framework for predicting the photophysical behavior of its derivatives. rsc.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the absorption and emission wavelengths, oscillator strengths, and quantum yields of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone. Such studies would provide valuable insights into its potential as an emissive material or as a component in organic solar cells or other optoelectronic devices. The solvatochromic behavior observed in some fluorescent 2-pyrones suggests their potential use as sensors for solvent polarity. whiterose.ac.uk
Table 2: Predicted Photophysical Properties of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone (Theoretical)
| Property | Predicted Characteristic | Rationale |
| Absorption (λmax) | Shifted to longer wavelengths (bathochromic shift) compared to unsubstituted 2-pyrone. | Electron-donating effect of the 4-alkoxy group. |
| Emission (λem) | Likely to be in the visible region, with the exact wavelength depending on solvent polarity. | Extended conjugation and the presence of the auxochromic alkoxy group. |
| Fluorescence Quantum Yield (ΦF) | Potentially moderate to high, influenced by the rigidity of the pyrone ring and the nature of the alkoxy substituent. | Known high quantum yields of other substituted 2-pyrones. whiterose.ac.uk |
| Solvatochromism | Possible positive solvatochromism (red-shift in more polar solvents). | Potential for a more polar excited state. |
Design of Chemical Probes for Investigating Fundamental Chemical Processes
The unique reactivity and potential fluorescent properties of the 2-pyrone scaffold make 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone a candidate for the design of novel chemical probes. Chemical probes are small molecules that can be used to study biological processes or to detect specific analytes. The 2-pyrone moiety can serve as a reactive handle or a signaling unit in such probes.
One promising application is in the development of photoaffinity probes. α-Pyrones are known to undergo photochemical reactions, forming high-energy intermediates that can covalently react with nearby molecules, such as proteins. acs.orgacs.org This property can be exploited in affinity-based protein profiling (ABPP) to identify the protein targets of a particular bioactive compound. A probe based on 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone could be designed to include a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) attached to the 1-ethylpentyl group or another position on the pyrone ring. Upon photoactivation, the pyrone would covalently label its binding partners, allowing for their subsequent identification and characterization.
Furthermore, the potential fluorescence of the 2-pyrone core could be harnessed to create "turn-on" or "turn-off" fluorescent probes. The fluorescence of the pyrone could be quenched in its native state and restored upon interaction with a specific analyte, such as a metal ion or a biomolecule. The coordination of a metal ion to the pyrone, as discussed in section 8.2, could lead to a change in its fluorescence properties, forming the basis of a sensor. The 1-ethylpentyloxy group provides a site for further functionalization to introduce specific recognition elements for the target analyte. The development of 13C-labelled 2-pyrones for imaging in biomedical applications further underscores the potential of this scaffold in probe design. whiterose.ac.uk
Future Research Directions and Emerging Avenues for 4 1 Ethylpentyloxy 6 Methyl 2 Pyrone
Development of Novel and Efficient Stereoselective Synthetic Routes
The 1-ethylpentyl ether substituent at the C4 position of the pyrone ring contains a chiral center. Consequently, 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone can exist as (R) and (S) enantiomers. The biological and material properties of these enantiomers are likely to be distinct. Future synthetic research should therefore focus on the development of efficient stereoselective routes to access each enantiomer in high purity.
Current synthetic approaches typically involve the O-functionalization of 4-hydroxy-6-methyl-2-pyrone (B586867). beilstein-journals.orgresearchgate.net While effective, methods like the Mitsunobu reaction often use racemic alcohols, leading to a mixture of enantiomers that requires challenging separation. beilstein-journals.org Emerging research avenues should target direct asymmetric synthesis.
Key Future Research Thrusts:
Catalytic Asymmetric Alkylation: Investigating the use of chiral phase-transfer catalysts or transition-metal complexes to directly alkylate 4-hydroxy-6-methyl-2-pyrone with a suitable precursor to the 1-ethylpentyl group in an enantioselective manner.
Enzymatic Synthesis: Employing lipases or other hydrolases for the kinetic resolution of racemic 1-ethylpentan-1-ol or for the direct, enzyme-catalyzed stereoselective etherification of the pyrone precursor.
Development of Chiral Auxiliaries: Designing novel chiral auxiliaries that can be temporarily attached to the 4-hydroxy-6-methyl-2-pyrone core, direct the stereoselective alkylation, and subsequently be removed cleanly.
An example of a potential stereoselective route is outlined below:
| Step | Description | Reactants | Potential Catalyst/Reagent | Target Intermediate/Product |
| 1 | Synthesis of Precursor | Dehydroacetic acid | Acid/Base hydrolysis | 4-Hydroxy-6-methyl-2-pyrone |
| 2 | Asymmetric Etherification | 4-Hydroxy-6-methyl-2-pyrone, 3-Heptanone | Chiral catalyst, Reducing agent (for reductive amination pathway analog) | (R)- or (S)-4-(1-Ethylpentyloxy)-6-methyl-2-pyrone |
| 3 | Kinetic Resolution | Racemic 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone | Lipase enzyme | Enantiopure 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone and recovered starting material |
Deeper Exploration of Reaction Mechanisms using Time-Resolved Spectroscopy
The 2-pyrone core is known to undergo photochemical reactions, most notably a 4π-electrocyclization upon UV irradiation to form a bicyclic lactone. rsc.orgresearchgate.net This reactivity opens up avenues for creating complex molecular architectures. However, the dynamics of these reactions—occurring on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales—are not well understood for this specific derivative.
Time-resolved spectroscopy offers a powerful lens to view these ultrafast events directly. ntu.edu.sgunipr.it By using pump-probe techniques, where an initial laser pulse (the pump) initiates a reaction and a second pulse (the probe) monitors the subsequent changes, it is possible to observe the formation and decay of transient intermediates.
Future Research Opportunities:
Femtosecond Transient Absorption (fs-TA): This technique can be used to track the electronic excited states of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone following photoexcitation. This would reveal the lifetime of the initial excited state and identify the timescales for processes like intersystem crossing or internal conversion that lead to the reactive state.
Time-Resolved Infrared (TRIR) Spectroscopy: TRIR spectroscopy can provide structural information on short-lived intermediates. unipr.it This would be invaluable for directly observing the vibrational modes of the bicyclic lactone intermediate formed during photocyclization, confirming its structure and determining its rate of formation and subsequent reaction pathways. researchgate.net
Computational Synergy: Combining experimental time-resolved data with high-level quantum chemical calculations can provide a complete picture of the reaction energy landscape, identifying conical intersections and transition states that govern the photochemical fate of the molecule. rug.nl
Rational Design of Derivatives with Tailored Chemical Reactivity
The 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone scaffold is ripe for modification to fine-tune its chemical and physical properties. Rational design of new derivatives, guided by an understanding of structure-activity relationships, could lead to molecules with specific functions. The 2-pyrone ring can act as a versatile building block for more complex heterocycles. encyclopedia.pub
Avenues for Rational Design:
Modification of the Ether Chain: The 1-ethylpentyl group can be altered to incorporate other functional groups such as alkenes, alkynes, or halogens. These handles would allow for secondary reactions, such as click chemistry or cross-coupling, to attach the pyrone moiety to larger systems like polymers or biomolecules.
Functionalization of the Pyrone Ring: The C3 and C5 positions on the pyrone ring are nucleophilic and can be targeted for electrophilic substitution. Furthermore, metal-catalyzed cross-coupling reactions are well-established for functionalizing pyrone rings, enabling the introduction of aryl, alkyl, or other groups to modulate the electronic properties of the molecule. organic-chemistry.org
Bioactive Derivatives: Building on studies that have developed 4-alkoxy-pyrone derivatives as inhibitors of bacterial quorum sensing, new analogs of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone could be designed and synthesized to target specific biological pathways.
| Position of Modification | Type of Modification | Potential Functional Group | Desired Outcome |
| Ether Side Chain | Terminal Functionalization | Azide (B81097), Alkyne | Enable click-chemistry conjugation |
| C3 Position | Electrophilic Halogenation | Bromine, Iodine | Introduce handle for cross-coupling |
| C5 Position | Acylation | Acetyl group | Modify electronic properties and reactivity |
| C6 Methyl Group | Oxidation | Carboxylic Acid | Increase water solubility, provide conjugation point |
Integration of Machine Learning and AI in Predicting Compound Behavior and Synthesis Pathways
Modern chemistry is increasingly leveraging the power of artificial intelligence (AI) and machine learning (ML) to accelerate discovery. These computational tools can be applied to 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone to overcome synthetic challenges and predict the properties of novel derivatives before they are ever made in the lab.
Future Applications of AI/ML:
Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and potentially more efficient synthetic routes to 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone and its derivatives. By training on vast databases of chemical reactions, these models can identify non-intuitive disconnections and suggest starting materials that a human chemist might overlook.
Reaction Optimization: Machine learning models can predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given reaction, minimizing the number of experiments needed and reducing waste. This could be applied to optimize the stereoselective synthesis routes discussed in section 9.1.
Property Prediction (QSPR/QSAR): Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the physicochemical properties (e.g., solubility, melting point) and biological activities of hypothetical derivatives. This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis.
Interdisciplinary Research with Materials Science and Theoretical Chemistry to Uncover New Chemical Phenomena
The unique electronic and structural features of the 2-pyrone ring suggest that its derivatives could find applications beyond traditional organic and medicinal chemistry. Collaborative, interdisciplinary research is key to uncovering these novel functions.
Collaborative Research Directions:
Materials Science: The conjugated π-system of the 2-pyrone core suggests potential for interesting photophysical properties, such as fluorescence. Future research could explore the synthesis of polymers incorporating the 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone unit. The bulky, flexible ether chain could influence polymer morphology and solubility, potentially leading to new materials for organic electronics (e.g., OLEDs) or as fluorescent probes.
Theoretical Chemistry: While experimental work provides tangible results, theoretical and computational chemistry can offer fundamental insights into molecular behavior. tandfonline.commdpi.com High-level DFT calculations can be used to:
Map the excited state potential energy surfaces to rationalize the photochemical behavior observed in time-resolved experiments.
Analyze the frontier molecular orbitals (HOMO/LUMO) to predict the molecule's reactivity and electronic properties.
Simulate vibrational and NMR spectra to aid in the characterization of new derivatives.
Investigate intermolecular interactions, such as stacking or hydrogen bonding, in the solid state to predict crystal packing, which is crucial for materials applications. nih.gov
By pursuing these integrated experimental and computational avenues, the scientific community can fully elucidate the fundamental chemistry and unlock the technological potential of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone and its future derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
